(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21BrN6O3 and its molecular weight is 497.353. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
Purine derivatives have been studied for their potential as anticancer agents due to their involvement in various metabolic processes and interactions with enzymes and receptors .
Antiviral Compounds
These compounds have shown promise in combating viral diseases, including acting as anti-herpes, anti-HIV, and anti-influenza agents .
Anti-inflammatory and Autoimmune Agents
Purine derivatives may play a role in autoimmune and anti-inflammatory therapies .
Antihyperuricemic and Anti-gout Solutions
They have been explored for their potential in treating hyperuricemia and gout by affecting metabolic pathways .
Antimicrobial and Antitubercular Compounds
Research has indicated that purine derivatives can be effective against various microbial infections, including tuberculosis .
Neuroprotective Activities
Studies suggest that purine derivatives can enhance neuroprotective activities and alleviate neurodegenerative insults, potentially leading to novel treatments for neurodegenerative diseases .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with 1,3-dimethyl-7-phenethylxanthine to form the desired product.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "hydrazine hydrate", "1,3-dimethyl-7-phenethylxanthine" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 1,3-dimethyl-7-phenethylxanthine to form the desired product." ] } | |
CAS RN |
685106-26-7 |
Product Name |
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C22H21BrN6O3 |
Molecular Weight |
497.353 |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21BrN6O3/c1-27-19-18(20(31)28(2)22(27)32)29(11-10-14-6-4-3-5-7-14)21(25-19)26-24-13-15-12-16(23)8-9-17(15)30/h3-9,12-13,30H,10-11H2,1-2H3,(H,25,26)/b24-13+ |
InChI Key |
OBQRMXVNUKLEEU-ZMOGYAJESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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